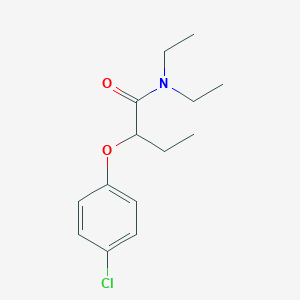
Quinolin-4-ol, decahydro-1-methyl-4-phenyl-
Overview
Description
Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinolin-4-ol, decahydro-1-methyl-4-phenyl-, can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst such as PPh3 . Another method includes the use of K2CO3/DIPEA-catalyzed reactions, Baylis–Hillman reactions, and Pd-catalyzed Buchwald–Hartwig amination . These methods offer efficient routes to synthesize quinoline derivatives under various reaction conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: Quinolin-4-ol, decahydro-1-methyl-4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with hydroxylamine or hydroxylamine hydrochloride to form oxazoloquinolones . It also participates in electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include triflic acid, PPA, and various catalysts such as Pd and Cu . Reaction conditions often involve ambient temperatures or refluxing in solvents like ethanol or dichloromethane .
Major Products: The major products formed from these reactions include various substituted quinolines and oxazoloquinolones, which exhibit unique biological activities .
Scientific Research Applications
Quinolin-4-ol, decahydro-1-methyl-4-phenyl- has significant applications in scientific research. It is used in the synthesis of biologically active compounds, including HIV integrase inhibitors, antimalarial agents, and anticancer drugs . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .
Mechanism of Action
The mechanism of action of Quinolin-4-ol, decahydro-1-methyl-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit the activity of enzymes like HIV integrase by binding to allosteric sites . This interaction disrupts the enzyme’s function, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Quinolin-4-ol, decahydro-1-methyl-4-phenyl- can be compared with other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline. While these compounds share a similar core structure, Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is unique due to its decahydro and phenyl substitutions, which confer distinct biological activities . Other similar compounds include quinazolinones and quinoxalines, which also exhibit diverse pharmacological properties .
Conclusion
Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is a versatile compound with significant potential in medicinal and industrial chemistry. Its unique structure and diverse reactivity make it a valuable target for synthetic and biological studies. Continued research on this compound and its derivatives will likely yield new insights and applications in various scientific fields.
Properties
IUPAC Name |
1-methyl-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17-12-11-16(18,13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRMEVELZFAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276635 | |
| Record name | Decahydro-1-methyl-4-phenyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-87-8 | |
| Record name | Decahydro-1-methyl-4-phenyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1-methyl-4-phenyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)

![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)

![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)

![2-(4-Fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B5323212.png)
![N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)

![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)
